1H-Indole-1-acetic acid, 2,3-dimethyl-
Overview
Description
1H-Indole-1-acetic acid, 2,3-dimethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, specifically, is a monocarboxylic acid where one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group .
Preparation Methods
The synthesis of indole derivatives, including 1H-Indole-1-acetic acid, 2,3-dimethyl-, involves various methods. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions to form indoles.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, facilitating the synthesis of indole derivatives.
Industrial Production: Large-scale production often employs catalytic processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indole-1-acetic acid, 2,3-dimethyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions readily occur on the indole nucleus due to its aromatic nature.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted indoles and carbaldehydes.
Scientific Research Applications
1H-Indole-1-acetic acid, 2,3-dimethyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetic acid, 2,3-dimethyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Indole-1-acetic acid, 2,3-dimethyl- can be compared with other indole derivatives:
Similar Compounds: Indole-3-acetic acid, 2-methylindole, and 3-methylindole.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-(2,3-dimethylindol-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-9(2)13(7-12(14)15)11-6-4-3-5-10(8)11/h3-6H,7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVBKGDTIZBEFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612758 | |
Record name | (2,3-Dimethyl-1H-indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61921-96-8 | |
Record name | (2,3-Dimethyl-1H-indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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